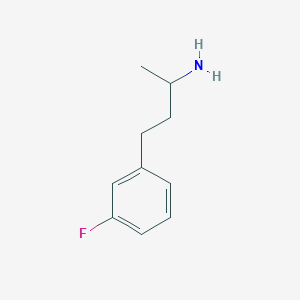
4-(3-Fluorophenyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Fluorophenyl)butan-2-amine” is a chemical compound with the CAS Number: 1092924-64-5 . It has a molecular weight of 167.23 and its IUPAC name is 4-(3-fluorophenyl)-2-butanamine . The compound is in liquid form .
Synthesis Analysis
The synthesis of amines like “4-(3-Fluorophenyl)butan-2-amine” can be achieved by various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Other reactions that can be involved in the synthesis include SN2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, can also be a part of the synthesis .Molecular Structure Analysis
The InChI code for “4-(3-Fluorophenyl)butan-2-amine” is 1S/C10H14FN/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(3-Fluorophenyl)butan-2-amine” is a liquid at room temperature . It has a molecular weight of 167.23 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Synthesis : Research has identified various analogues of this compound and provided structural elucidation and comparative analysis, aiding in the identification of related compounds in chemical analysis and synthesis processes (Matsumoto et al., 2006).
Palladium-Catalyzed Reactions : The compound has been used in palladium-catalyzed decarboxylative coupling reactions, demonstrating high reactivity and tolerance to various functional groups. This suggests its utility in organic synthesis and pharmaceutical applications (Moon et al., 2009).
Crystallography and Molecular Interaction Studies : Studies have been conducted on the crystal structures of derivatives of this compound, providing insights into non-covalent interactions and the nature of molecular constructs, which is valuable in the design of new materials and drugs (El-Emam et al., 2020).
Antibacterial and Antioxidant Properties : Research has also explored the antibacterial and antioxidant activities of certain derivatives, highlighting potential applications in medical and healthcare products (Арутюнян et al., 2012).
Development of Novel Antitumor Agents : Derivatives have been used in the synthesis of novel antitumor agents, showing promise in cancer treatment through the development of prodrugs that are converted to active forms in the body (Bradshaw et al., 2002).
Application in Chromatography : The compound and its derivatives have been utilized in high-performance liquid chromatography as fluorogenic probes for the sensitive determination of aliphatic amines, indicating its use in analytical chemistry and environmental monitoring (Zhang et al., 2008).
Fluorescent Sensors for Amine Vapors : Research has led to the development of fluorescent sensors for amine vapor detection based on derivatives of this compound, with potential applications in safety and quality control in various industries (Gao et al., 2016).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for “4-(3-Fluorophenyl)butan-2-amine” are not explicitly mentioned in the search results, it’s worth noting that indole derivatives, which share structural similarities with this compound, have been found to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTPZQTYRUCYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)butan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

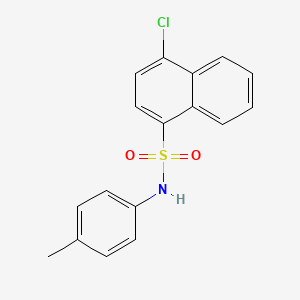
![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)
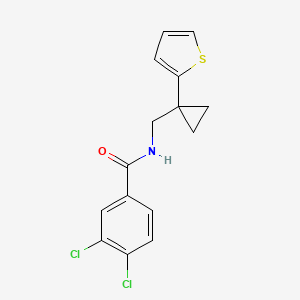
amine](/img/structure/B2466409.png)
![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2466412.png)
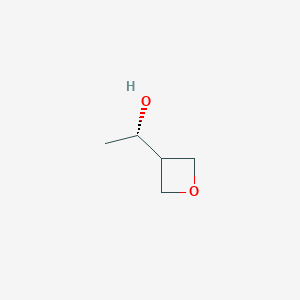
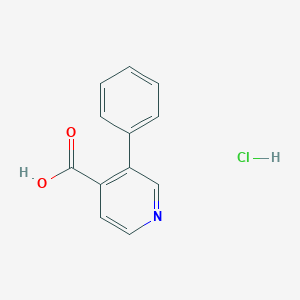
![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/no-structure.png)

![11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2466418.png)
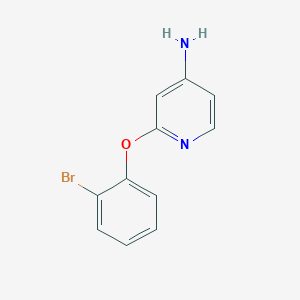
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2466425.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)